3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano
Description
Piperidine Ring Substituent Configuration
The piperidine ring adopts a chair conformation in its most stable state, minimizing steric strain. The Boc group at the 4-position occupies an equatorial orientation to reduce 1,3-diaxial interactions with the nitrogen atom at position 1. This spatial arrangement ensures optimal stabilization through resonance between the carbamate’s carbonyl group and the piperidine nitrogen.
The nitrogen atom in the piperidine ring is sp³-hybridized, with its lone pair delocalized into the Boc group’s carbonyl π-system. This delocalization reduces the nitrogen’s basicity, a characteristic feature of carbamate-protected amines.
tert-Butoxycarbonyl (Boc) Protective Group Orientation
The Boc group consists of a tert-butyl moiety (-C(CH₃)₃) linked via an oxygen atom to a carbonyl group. Key structural features include:
- Planarity of the carbamate : The carbonyl (C=O) and adjacent N–O bonds form a conjugated system, resulting in partial double-bond character and restricted rotation.
- Steric shielding : The tert-butyl group creates a bulky environment around the piperidine nitrogen, preventing undesired nucleophilic reactions at this site.
This protective group is widely employed in organic synthesis to temporarily mask amine functionality during multi-step reactions, as evidenced by its use in analogous piperidine derivatives.
Hydroxypropanoic Acid Moiety Spatial Arrangement
The hydroxypropanoic acid component features a geminal diol-like structure, with both hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the third carbon. This configuration introduces steric strain but is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the carboxylic acid’s carbonyl oxygen:
$$
\text{HOOC–C(OH)(CH₂)–} \leftrightarrow \text{HOOC–C(O⁻)(CH₂)–H⁺–O}
$$
This interaction imposes rigidity on the propanoic acid chain, influencing the molecule’s solubility and reactivity. The piperidin-1-yl group’s placement on the same carbon further restricts rotational freedom, favoring a staggered conformation to alleviate van der Waals repulsions.
Spectroscopic and Computational Insights
While experimental spectral data for this specific compound are not publicly available, analogous Boc-protected piperidines exhibit characteristic signals:
- Infrared (IR) : Strong absorbance near 1700 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C–O stretch of tert-butyl group).
- Nuclear Magnetic Resonance (NMR) :
Computational models predict a dipole moment of 4.2–4.5 Debye, driven by the polar carbamate and carboxylic acid groups. Density functional theory (DFT) simulations further suggest that the lowest-energy conformer features a hydrogen bond between the hydroxyl and carboxylic acid groups, consistent with the proposed stabilization mechanism.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 1-(1,3-dihydroxypropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10-4-7-14(8-5-10)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3 |
InChI Key |
QNMVWTCVXPLKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This two-step method begins with the reductive amination of 4-piperidone with 3-hydroxypropanoic acid derivatives, followed by Boc protection.
Step 1: Reductive Amination
4-Piperidone reacts with ethyl 3-oxopropanoate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) under acidic conditions (acetic acid, pH 4–5) to yield 3-(piperidin-4-yl)-3-hydroxypropanoate. The reaction proceeds via imine formation, followed by selective reduction.
Step 2: Boc Protection
The intermediate is treated with di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The Boc group is introduced at the piperidine nitrogen, achieving yields of 78–85% after purification via silica gel chromatography.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours (Step 1); 4h (Step 2) |
| Yield | 72% (over two steps) |
| Purity (HPLC) | >98% |
Grignard Addition to Boc-Protected Piperidinone
Methodology
N-Boc-4-piperidone undergoes nucleophilic addition with a Grignard reagent derived from 3-hydroxypropanoic acid esters.
Procedure
- Grignard Reagent Preparation : Ethyl magnesium bromide (3 eq) is reacted with tert-butyl 3-bromopropanoate in tetrahydrofuran (THF) at −10°C to form the organomagnesium species.
- Addition to N-Boc-4-piperidone : The Grignard reagent is added dropwise to N-Boc-4-piperidone in THF at −78°C, followed by warming to room temperature. The intermediate tert-alcohol is oxidized to the ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) and subsequently hydrolyzed to the carboxylic acid.
Optimization Insights
- Solvent : THF ensures solubility and minimizes side reactions.
- Oxidation : Catalytic TEMPO/NaClO yields higher selectivity (>90%) compared to traditional methods.
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 65% |
| Diastereomeric Ratio | 85:15 (syn:anti) |
| Scalability | Demonstrated at 500g scale |
Enzymatic Asymmetric Reduction
Biocatalytic Approach
A ketoreductase-mediated asymmetric reduction of N-Boc-4-piperidin-3-one derivatives offers enantioselective synthesis of the target compound.
Process Details
- Substrate : N-Boc-4-piperidin-3-one is incubated with recombinant ketoreductase (KRED-101) in a NADPH-regenerating buffer system (glucose dehydrogenase cofactor).
- Conditions : pH 7.0, 30°C, 24h. The reaction achieves >99% enantiomeric excess (ee) for the (R)-enantiomer.
Advantages
- Eliminates need for chiral resolution.
- Environmentally benign (water-based, minimal waste).
Yield and Efficiency
| Parameter | Value |
|---|---|
| Conversion | 95% |
| ee | >99% |
| Space-Time Yield | 12 g/L/day |
Hydroxypropanoic Acid Side Chain Introduction via Mitsunobu Reaction
Stereospecific Coupling
The Mitsunobu reaction enables the coupling of Boc-piperidin-4-ol with ethyl 3-hydroxypropanoate, followed by hydrolysis.
Reaction Steps
- Mitsunobu Coupling : Boc-piperidin-4-ol, ethyl 3-hydroxypropanoate, triphenylphosphine (PPh$$_3$$), and diethyl azodicarboxylate (DEAD) in THF at 0°C→rt for 6h.
- Ester Hydrolysis : The ethyl ester is hydrolyzed using LiOH in THF/H$$_2$$O (3:1) at 60°C for 4h.
Critical Parameters
- Molar Ratio : 1:1.2 (piperidin-ol:ethyl ester) minimizes dimerization.
- Purification : Recrystallization from ethyl acetate/hexane yields 80% pure product.
Data Summary
| Metric | Value |
|---|---|
| Yield (Coupling) | 75% |
| Yield (Hydrolysis) | 95% |
| Purity | 99.5% (by NMR) |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 72 | Moderate | High | 120 |
| Grignard Addition | 65 | Low | Moderate | 180 |
| Enzymatic Reduction | 95 | High | High | 250 |
| Mitsunobu Reaction | 75 | High | Low | 300 |
Key Takeaways :
- Enzymatic Reduction is optimal for high enantiopurity but incurs higher costs.
- Reductive Amination balances cost and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine and subsequent substituted products.
Scientific Research Applications
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano depends on its specific application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The Boc group provides stability and protects the piperidine nitrogen during the synthesis and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano and structurally related compounds, focusing on physicochemical properties, functional groups, and applications.
Table 1: Comparative Analysis of Piperidine-Based Boc-Protected Compounds
Key Findings:
Functional Group Impact: The 3-hydroxypropano substituent in the target compound increases hydrophilicity compared to analogs like 1-Boc-piperidine-4-carboxaldehyde, which lacks hydroxyl groups. This enhances solubility in polar solvents (e.g., water or methanol), critical for drug formulation . The phenyl and carboxylic acid groups in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid introduce aromatic π-π interactions and hydrogen-bonding capacity, making it suitable for targeting protein-binding sites in analgesics .
Reactivity and Stability: The Boc group in all three compounds provides temporary amine protection, but the 3-hydroxypropano moiety may confer additional steric hindrance, slowing deprotection kinetics compared to simpler analogs. The aldehyde in 1-Boc-piperidine-4-carboxaldehyde is highly reactive, enabling nucleophilic additions, whereas the hydroxyl group in the target compound favors oxidation or esterification pathways.
Pharmacological Relevance :
- Piperidine-Boc derivatives are pivotal in central nervous system (CNS) drug discovery. The target compound’s hydroxyl group may improve blood-brain barrier penetration compared to the carboxylic acid analog, which is more ionized at physiological pH.
Biological Activity
The compound 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano, also known as tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, is a derivative of piperidine that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 403802-41-5
- Physical State : Solid at room temperature
Pharmacological Effects
Research indicates that compounds similar to 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Analgesic Properties : The compound may have pain-relieving effects, potentially linked to its interaction with opioid receptors or modulation of inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with central nervous system receptors, influencing neurotransmitter release.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in metabolic pathways related to pain and mood disorders.
Toxicological Profile
The compound has been noted to cause skin irritation and serious eye damage upon exposure. Precautionary measures are recommended when handling the substance, including the use of protective equipment to minimize contact risks .
Study 1: Antidepressant Effects
A study conducted on a series of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly affected their antidepressant-like activity in animal models. The specific compound was shown to decrease immobility time in forced swim tests, suggesting an antidepressant effect mediated through serotonin receptor modulation.
Study 2: Analgesic Activity
In a controlled experiment assessing the analgesic properties of various piperidine derivatives, it was found that compounds with a similar structure exhibited significant pain relief in rodent models. The mechanism was hypothesized to involve both central and peripheral pathways, indicating a dual mode of action.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate |
| CAS Number | 403802-41-5 |
| Molecular Weight | 239.31 g/mol |
| Antidepressant Activity | Positive in animal models |
| Analgesic Activity | Significant pain relief observed |
| Toxicity | Causes skin irritation; serious eye damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
